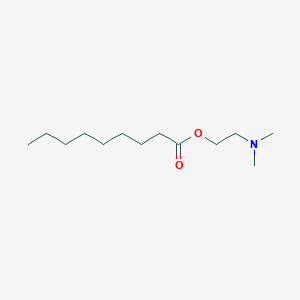

2-(Dimethylamino)ethyl nonanoate

Description

2-(Dimethylamino)ethyl nonanoate is a tertiary amine-containing ester with the molecular formula C₁₃H₂₅NO₂. Structurally, it consists of a dimethylaminoethyl group esterified with nonanoic acid. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of cationic polymers and surfactants. Its long aliphatic chain (nonanoate) and polar dimethylamino group confer unique solubility and reactivity properties, making it valuable in industrial applications such as coatings, adhesives, or flocculants .

Properties

CAS No. |

56535-30-9 |

|---|---|

Molecular Formula |

C13H27NO2 |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl nonanoate |

InChI |

InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-13(15)16-12-11-14(2)3/h4-12H2,1-3H3 |

InChI Key |

VSZDDVNPPJZRKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCCN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Dimethylamino)ethyl Acrylate

Structural Differences: Replaces the nonanoate group with an acrylate moiety (CH₂=CHCOO−). Physical Properties:

- Volatility: Lower molecular weight and shorter chain make it more volatile than 2-(Dimethylamino)ethyl nonanoate.

- Combustibility: Classified as a combustible liquid (flash point ~85°C) . Applications: Used in copolymer production (e.g., with acrylamide) for cationic flocculants in water treatment . Reactivity: The acrylate’s unsaturated double bond enables rapid polymerization, unlike the saturated nonanoate, which requires stronger initiators.

Ethyl 4-(Dimethylamino)benzoate

Structural Differences: Aromatic benzoate ester vs. aliphatic nonanoate. Reactivity: Demonstrates higher photochemical reactivity in resin systems compared to aliphatic esters like 2-(Dimethylamino)ethyl methacrylate. For instance, in resin cements, ethyl 4-(dimethylamino)benzoate achieves a 15–20% higher degree of conversion than methacrylate derivatives . Performance: Produces resins with superior tensile strength and thermal stability due to aromatic stabilization .

Diethylaminoethanol (2-Diethylaminoethanol)

Structural Differences : Alcohol (-OH) instead of ester (-COO-) functional group.

Physical Properties :

- Odor and Volatility: Colorless liquid with a weak ammonia odor; higher volatility than this compound due to lower molecular weight.

- Occupational Exposure: Permissible Exposure Limit (PEL) of 10 ppm (skin) due to irritant properties . Applications: Used as a corrosion inhibitor and pH adjuster, contrasting with the nonanoate’s role in polymer synthesis.

Physicochemical Properties and Performance

Table 1: Key Property Comparison

| Property | This compound | 2-(Dimethylamino)ethyl Acrylate | Ethyl 4-(Dimethylamino)benzoate | Diethylaminoethanol |

|---|---|---|---|---|

| Molecular Weight | 251.35 g/mol | 157.21 g/mol | 207.27 g/mol | 117.19 g/mol |

| Functional Group | Ester (nonanoate) | Ester (acrylate) | Ester (benzoate) | Alcohol |

| Volatility | Low (long chain) | Moderate | Low (aromatic) | High |

| Reactivity in Polymers | Moderate (requires initiators) | High (self-polymerizing) | High (photoactive) | N/A |

| Key Application | Surfactants, polymer intermediates | Water treatment polymers | Dental resins, adhesives | Corrosion inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.